molecular formula C7H4ClF3N2O B8428380 1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No. B8428380
M. Wt: 224.57 g/mol
InChI Key: NKPSCUAXRUOBCZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C7H4ClF3N2O and its molecular weight is 224.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C7H4ClF3N2O/c1-3(14)4-2-12-6(8)13-5(4)7(9,10)11/h2H,1H3

InChI Key

NKPSCUAXRUOBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyrimidine-5-carbonyl chloride (0.50 g, 2.0 mmol) in THF at -78° C. under N2 was added MeMgBr (0.75 ml, 2.3 mmol). The reaction was stirred 0.75 h, quenched with H2O (1 ml) and diluted with EtOAc (30 ml). The organic layer was washed with H2O, brine and then dried over MgSO4. The residue was chromatographed (SiO2, hexanes/EtOAc, 2:1) to provide the 5-acetyl-2-chloro-4-trifluoromethylpyrimidine (0.20 g) in 43% yield. The title compound was then prepared as described for ethyl 2-[N-(1'-aminocitraconamide)]-4-trifluoromethylpyrimidine-5-carboxylate of Example 20, resulting in a 29% yield (0.08 g); m.p. 61°-62° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At −78° C., to a solution of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (2.45 g, 10 mmol) in dry THF (50 mL) was added MeMgCl THF solution (3.0 M, 4 mL, 12 mmol) slowly and the reaction mixture was allowed to stir at −78° C. for 45 min. Sat. aq. NH4Cl (2 mL) and water (4 mL) were added. The aqueous layer was extracted with EtOAc (2×10 mL), and the combined extracts were dried with Na2SO4 and concentrated under reduced pressure. The crude residue was purified by silica chromatography eluting with EtOAc/hexanes (1/9) to give to give 1-(2-chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone (675 mg, 30% yield). LC-MS m/z 225 [M+H]+. 1H NMR (400 MHz, CDCl3): δ 8.86 (s, 1H), 2.65 (s, 3H).
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
MeMgCl THF
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of compound (E)-1-(2-acetyl-4,4,4-trifluoro-3-oxobut-1-en-1-yl)urea (55 g, 0.25 mol) and POCl3 (240.7 g, 1.57 mol) was stirred at 100° C. for 3 h. The mixture was added dropwise to water (1.5 L) at rt and extracted with EtOAc (3×500 mL). The combined organic layers were washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography eluting with PE/EtOAc 3/1 to give compound 1-(2-chloro-4-(trifluoromethyl)pyrimidin-5-yl)ethanone (23.5 g, 42.7% yield) as a pale-yellow oil. 1H NMR (CDCl3 300 MHz): δ 8.80 (s, 1H), 2.58 (s, 3H). 19F NMR (920-083-1A CDCl3 400 MHz): δ −65.5 ppm. 13C NMR (903-158-1A CDCl3 400 MHz): δ 195.9, 162.3, 160.1, 153.8 (dd, J=50 Hz), 130.9, 119.5 (dd, J=366 Hz), 30.7.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
240.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

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